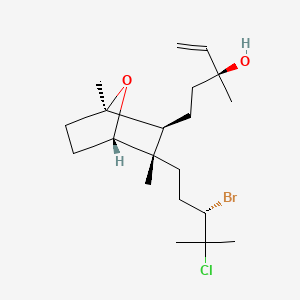
Dactylomelol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dactylomelol is a new class of diterpene from the sea hare. it has been isolated from the shell-less mollusc and its structure was determined by the single crystal X-ray diffraction method together with assignments of 1H- and 13C-NMR data for this compound.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Dactylomelol has demonstrated notable antimicrobial properties against various pathogenic microorganisms. In a study evaluating its efficacy, the compound was tested against:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Candida albicans
The results indicated that this compound exhibited the highest activity against Staphylococcus aureus with an IC50 value of 6.35 µM, suggesting strong potential as an antimicrobial agent .
Antitumor Activity
The antitumor potential of this compound was assessed using human hepatocellular carcinoma (HepG-2) cell lines. The compound showed significant anti-proliferative effects with an IC50 value of 42.9 µM, indicating its ability to inhibit cancer cell growth effectively .
Case Study: HepG-2 Cell Line
In a controlled experiment, this compound was administered to HepG-2 cells, and the following results were obtained:
| Treatment | IC50 (µM) |
|---|---|
| This compound | 42.9 |
| Positive Control (Tamoxifen) | 28.0 |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment, particularly for liver cancers.
Future Research Directions
Further research is necessary to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this compound. Potential areas for future studies include:
- In vivo studies to assess the efficacy and safety profile.
- Investigating synergistic effects with other known antimicrobial or anticancer agents.
- Exploring formulations for enhanced bioavailability and targeted delivery.
Propiedades
Número CAS |
126739-08-0 |
|---|---|
Fórmula molecular |
C20H34BrClO2 |
Peso molecular |
421.8 g/mol |
Nombre IUPAC |
(3S)-5-[(1R,2S,3S,4S)-3-[(3S)-3-bromo-4-chloro-4-methylpentyl]-1,3-dimethyl-7-oxabicyclo[2.2.1]heptan-2-yl]-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C20H34BrClO2/c1-7-18(4,23)11-8-14-19(5,12-9-15(21)17(2,3)22)16-10-13-20(14,6)24-16/h7,14-16,23H,1,8-13H2,2-6H3/t14-,15-,16-,18+,19-,20+/m0/s1 |
Clave InChI |
VSSCBHMVVWLKMO-GEPNQOQGSA-N |
SMILES |
CC12CCC(O1)C(C2CCC(C)(C=C)O)(C)CCC(C(C)(C)Cl)Br |
SMILES isomérico |
C[C@]12CC[C@H](O1)[C@@]([C@@H]2CC[C@@](C)(C=C)O)(C)CC[C@@H](C(C)(C)Cl)Br |
SMILES canónico |
CC12CCC(O1)C(C2CCC(C)(C=C)O)(C)CCC(C(C)(C)Cl)Br |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Dactylomelol; Dactylomelol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















